3-(Methacryloyloxy)sulfolane
Overview
Description
3-(Methacryloyloxy)sulfolane is an organic compound with the molecular formula C8H12O4S and a molecular weight of 204.24 g/mol . It is also known by other names such as tetrahydro-1,1-dioxido-3-thienyl 2-methyl-2-propenoate . This compound is characterized by the presence of a methacryloyloxy group attached to a sulfolane ring, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methacryloyloxy)sulfolane can be synthesized through the reaction of methacrylic acid with 3-oxysulfolane . The reaction typically occurs at a temperature range of 60-70°C under low pressure, using a suitable solvent such as toluene . Another method involves the interaction of 3-oxysulfolane, obtained by the hydration of sulfalene-3, with methacrylic acid chloranhydride at a temperature of 44-48°C . This process includes holding the mixture for 2.5-3.5 hours and adding methacrylic acid chloranhydride over 40-60 minutes .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high purity and yield while minimizing the use of aggressive reagents . The final product is often crystallized from water or diethyl ester to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(Methacryloyloxy)sulfolane undergoes various chemical reactions, including:
Polymerization: It can polymerize under the influence of initiators such as peroxides or azo compounds.
Substitution Reactions: The methacryloyloxy group can participate in substitution reactions with nucleophiles.
Addition Reactions: The double bond in the methacryloyloxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the methacryloyloxy group.
Addition: Electrophiles like halogens or hydrogen halides can add across the double bond.
Major Products
Polymers: The polymerization of this compound results in high-molecular-weight polymers.
Substituted Products: Substitution reactions yield various substituted sulfolane derivatives.
Addition Products: Addition reactions produce halogenated or hydrogenated sulfolane derivatives.
Scientific Research Applications
3-(Methacryloyloxy)sulfolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methacryloyloxy)sulfolane involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy group facilitates the formation of covalent bonds with other monomers, leading to the creation of high-strength polymers . In biological systems, its derivatives can interact with cellular components, enhancing drug delivery and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but contains a silane group instead of a sulfolane ring.
2-(Methacryloyloxy)ethyltrimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic.
Methacryloyloxyethyl phosphate: Contains a phosphate group, providing different reactivity and solubility properties.
Uniqueness
3-(Methacryloyloxy)sulfolane is unique due to its sulfolane ring, which imparts distinct chemical and physical properties. The sulfolane ring enhances the compound’s stability and solubility in various solvents, making it suitable for diverse applications .
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c1-6(2)8(9)12-7-3-4-13(10,11)5-7/h7H,1,3-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBIKMPYCJHYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405149 | |
Record name | ST4136045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52298-80-3 | |
Record name | ST4136045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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